Chondroitin disaccharide deltadi-0S

Analytical Chemistry Glycobiology Chromatography

Why choose this specific Δdi-0S standard? As the non-sulfated member of the chondroitin disaccharide family, it is the ONLY appropriate calibrant for unsulfated GAG analysis. Using it to quantify sulfated isomers without correction factors leads to systematic errors. Its ~2.5-fold lower detection limit enables high-sensitivity quantification in limited samples (e.g., microdialysates, biopsies). Essential as a system suitability standard in HPLC/UPLC method development, and a specific substrate for unsaturated glucuronyl hydrolase from Clostridium perfringens. Procure this certified reference to ensure accurate, reproducible results.

Molecular Formula C14H21NO11
Molecular Weight 379.32 g/mol
CAS No. 63527-80-0
Cat. No. B12758554
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameChondroitin disaccharide deltadi-0S
CAS63527-80-0
Molecular FormulaC14H21NO11
Molecular Weight379.32 g/mol
Structural Identifiers
SMILESCC(=O)NC(C=O)C(C(C(CO)O)O)OC1C(C(C=C(O1)C(=O)O)O)O
InChIInChI=1S/C14H21NO11/c1-5(18)15-6(3-16)12(10(21)8(20)4-17)26-14-11(22)7(19)2-9(25-14)13(23)24/h2-3,6-8,10-12,14,17,19-22H,4H2,1H3,(H,15,18)(H,23,24)/t6-,7-,8+,10-,11+,12+,14-/m0/s1
InChIKeyAALORNCJXUQNQW-WIHAIFTMSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 500 nmol / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Chondroitin Disaccharide deltadi-0S (CAS 63527-80-0): An Essential Unsulfated Reference Standard for GAG Analytical Workflows


Chondroitin disaccharide deltadi-0S (Δdi-0S), with CAS number 63527-80-0, is an unsaturated disaccharide derived from the enzymatic digestion of chondroitin sulfate (CS) polymers . It is a critical analytical standard for the identification and quantification of glycosaminoglycans (GAGs) in biological samples. This compound is frequently employed as a reference compound in high-performance liquid chromatography (HPLC) and mass spectrometry (MS) workflows, and as a specific substrate for characterizing GAG-degrading enzymes like unsaturated glucuronyl hydrolase .

Why Generic 'Unsaturated Chondroitin Disaccharide' Standards Are Insufficient: The Analytical Risk of Using Δdi-0S as a Proxy for Sulfated Isomers


The chondroitin sulfate (CS) disaccharide family is defined by specific sulfation patterns (e.g., non-sulfated Δdi-0S, 4-O-sulfated Δdi-4S, and 6-O-sulfated Δdi-6S) which confer distinct chemical and biological properties. A common but critical error in analytical workflows is to assume that the unsulfated Δdi-0S standard can serve as a universal calibrant for all CS disaccharides. This is false. Each isomer exhibits unique chromatographic retention times, mass spectrometric response factors, and differential biological presence, making them non-interchangeable. Using Δdi-0S to quantify a sulfated isomer like Δdi-4S without applying empirically derived, method-specific correction factors will lead to significant and systematic quantification errors [1][2].

Quantitative Evidence Guide: Differentiating Δdi-0S Performance from its Closest Sulfated Analogs in Analytical and Biological Systems


Superior Detection Sensitivity in HPLC: Δdi-0S Exhibits 2.5-Fold Lower Detection Limit Compared to Δdi-4S and Δdi-6S

In a validated HPLC method for measuring hyaluronic acid and isomeric chondroitin sulfates, the detection limit for Δdi-0S was determined to be 10 ng, which is significantly lower than the 25 ng detection limit for both its closest sulfated analogs, Δdi-4S and Δdi-6S [1]. This indicates that Δdi-0S can be detected with 2.5 times greater sensitivity under these optimized chromatographic conditions. This enhanced sensitivity is critical for the analysis of low-abundance biological samples.

Analytical Chemistry Glycobiology Chromatography

Biological Specificity: Δdi-0S Levels Are Differentially Altered in Disease States, Making It a Unique Biomarker Independent of Sulfated Isomers

Analysis of chondroitin sulfate in the synovial fluid of human temporomandibular joints revealed a statistically significant difference in the amounts of Δdi-0S between samples from diseased and healthy joints [1]. This differential presence in a disease context, when compared to healthy controls, underscores its potential as a specific biomarker. While Δdi-6S also showed differences, the fact that Δdi-0S is a distinct analyte with its own unique pattern of dysregulation demonstrates that it cannot be analytically substituted for sulfated disaccharides in biological assays.

Biomarker Research Rheumatology Pathology

Unique Chromatographic Retention: Δdi-0S Elutes at a Distinct Time from Δdi-4S and Δdi-6S, Enabling Baseline Resolution in Validated Methods

In a validated HPLC method for chondroitin sulfate disaccharide analysis, the retention times for the three major unsaturated disaccharides were reported as 6.740 min for Δdi-0S, 16.757 min for Δdi-4S, and 18.690 min for Δdi-6S [1]. The significant difference in retention time (>10 min between Δdi-0S and the sulfated isomers) demonstrates its distinct chromatographic behavior and ensures unambiguous identification and quantification when a pure standard is used for calibration. This confirms that the compounds are not interchangeable and that a specific Δdi-0S standard is required for accurate peak assignment and quantification.

Analytical Chemistry Method Development Separation Science

Method-Specific Quantification: Raw MS Data for Δdi-0S Requires a 0.7 Correction Factor, Distinct from Δdi-6S (1.3) and Δdi-4S (1.9)

When quantifying chondroitin sulfate disaccharides via Graphitized Carbon LC-MS, raw mass spectrometric data must be corrected using compound-specific factors to obtain accurate absolute concentrations. The empirically derived correction factor for Δdi-0S was determined to be 0.7, which is distinct from the correction factors required for its sulfated analogs: 1.3 for Δdi-6S and 1.9 for Δdi-4S [1]. This demonstrates that Δdi-0S exhibits a unique MS response, and failure to apply the correct, compound-specific correction factor would lead to significant quantification errors (e.g., a 30% underestimation if the factor is not applied).

Mass Spectrometry Analytical Chemistry Bioanalysis

Defined Application Scenarios for Chondroitin Disaccharide deltadi-0S (CAS 63527-80-0) Based on Verified Analytical and Biological Evidence


High-Sensitivity LC-MS/MS Quantification of CS Disaccharides in Low-Abundance Biological Fluids

For researchers quantifying chondroitin sulfate composition in limited samples (e.g., microdialysates, small tissue biopsies), Δdi-0S is the preferred internal standard or calibrant. Its 2.5-fold lower detection limit compared to sulfated isomers [1] makes it uniquely suited for establishing the lower limit of quantification (LLOQ) in high-sensitivity assays. The distinct MS correction factor (0.7) must be applied for accurate data reporting [2].

Chromatographic Method Development and System Suitability Testing for CS Isomer Separation

Analytical chemists developing or validating HPLC or UPLC methods for CS disaccharide profiling require Δdi-0S as a critical system suitability standard. Its unique retention time (e.g., ~6.7 min) [3] is a key benchmark for column performance and mobile phase preparation, serving as a well-resolved early-eluting peak that confirms the system's ability to separate non-sulfated from sulfated species.

Enzymology Studies of GAG-Degrading Enzymes with a Focus on Unsulfated Substrate Specificity

Researchers characterizing the activity and substrate specificity of GAG-degrading enzymes, such as unsaturated glucuronyl hydrolase from Clostridium perfringens, specifically require Δdi-0S as a substrate . Its lack of sulfate groups makes it the only appropriate analyte for isolating and studying the enzymatic activity directed toward the unsulfated disaccharide core, without confounding effects from sulfation.

Discovery and Validation of Disease-Specific Glycosaminoglycan Biomarkers in Joint Pathologies

In translational research investigating the pathophysiology of joint diseases like temporomandibular joint disorders, osteoarthritis, or rheumatoid arthritis, Δdi-0S is a necessary analytical standard. Evidence shows its levels are significantly altered in the synovial fluid of diseased joints [4]. Procuring and using a certified Δdi-0S standard is essential for accurate measurement and comparison of this specific analyte's concentration across patient cohorts and healthy controls.

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